molecular formula C22H27N2O4P B11416261 Dimethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11416261
M. Wt: 414.4 g/mol
InChI Key: ZQPXESVIJHZDAH-UHFFFAOYSA-N
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Description

  • Chemical Reactions Analysis

    • Dimethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate can undergo various reactions:

        Substitution: The benzylamino group can be replaced by other nucleophiles.

        Oxidation/Reduction: The phosphonate group may participate in redox reactions.

    • Common reagents include nucleophiles (e.g., amines), oxidizing agents, and reducing agents.
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: May have applications in drug discovery or as a probe for biological studies.

      Medicine: Investigated for potential therapeutic effects.

      Industry: May find use in specialty chemicals or materials.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • It could interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Dimethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate is unique due to its combination of structural features.
    • Similar compounds include other phosphonates, oxazoles, and benzylamino derivatives.

    Remember that this compound has potential in various fields, and ongoing research continues to uncover its full range of applications

    Properties

    Molecular Formula

    C22H27N2O4P

    Molecular Weight

    414.4 g/mol

    IUPAC Name

    N-benzyl-2-(4-tert-butylphenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

    InChI

    InChI=1S/C22H27N2O4P/c1-22(2,3)18-13-11-17(12-14-18)19-24-21(29(25,26-4)27-5)20(28-19)23-15-16-9-7-6-8-10-16/h6-14,23H,15H2,1-5H3

    InChI Key

    ZQPXESVIJHZDAH-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)P(=O)(OC)OC

    Origin of Product

    United States

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